

# 5-Fluoro-2-methoxypyridine: A Versatile Building Block in Modern Chemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyridine

Cat. No.: B1304894

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **5-Fluoro-2-methoxypyridine** has emerged as a pivotal heterocyclic building block in the landscape of synthetic chemistry, particularly within the realms of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming from the strategic placement of a fluorine atom and a methoxy group on the pyridine ring, render it a highly versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and key applications of **5-Fluoro-2-methoxypyridine**, complete with detailed experimental protocols and visual representations of its utility in synthetic and biological pathways.

## Physicochemical and Spectroscopic Profile

**5-Fluoro-2-methoxypyridine** is a white crystalline powder at room temperature, possessing a distinct set of physical and chemical characteristics that are crucial for its handling and reactivity in various chemical transformations.

Table 1: Physicochemical Properties of **5-Fluoro-2-methoxypyridine**

Property	Value	Reference
CAS Number	51173-04-7	
Molecular Formula	C <sub>6</sub> H <sub>6</sub> FNO	[1]
Molecular Weight	127.12 g/mol	[2]
Boiling Point	~144.8 °C at 760 mmHg	
Density	~1.146 g/cm <sup>3</sup>	
Physical State	White crystalline powder	
Melting Point	Data not consistently available, described as a low-melting solid.	[3]
Solubility	Soluble in common organic solvents such as DMSO and methanol.	[4]

#### Spectroscopic Data:

The structural integrity of **5-Fluoro-2-methoxypyridine** can be confirmed through various spectroscopic techniques. While experimental spectra are not readily available in all public domains, the following data is compiled from analogous compounds and spectral prediction databases.

Table 2: Spectroscopic Data for **5-Fluoro-2-methoxypyridine**

Technique	Data
$^1\text{H}$ NMR	Predicted shifts are influenced by the electron-withdrawing fluorine and electron-donating methoxy group.
$^{13}\text{C}$ NMR	Characteristic shifts for the pyridine ring carbons are observed, with notable splitting patterns due to C-F coupling.
Mass Spectrometry	The molecular ion peak $[\text{M}]^+$ is expected at $m/z$ 127, with fragmentation patterns corresponding to the loss of methyl and methoxy groups.

## Synthesis of 5-Fluoro-2-methoxypyridine

A common synthetic route to **5-Fluoro-2-methoxypyridine** involves a diazotization-fluorination reaction of 2-methoxy-5-aminopyridine.[\[5\]](#)

### Experimental Protocol: Synthesis of 5-Fluoro-2-methoxypyridine

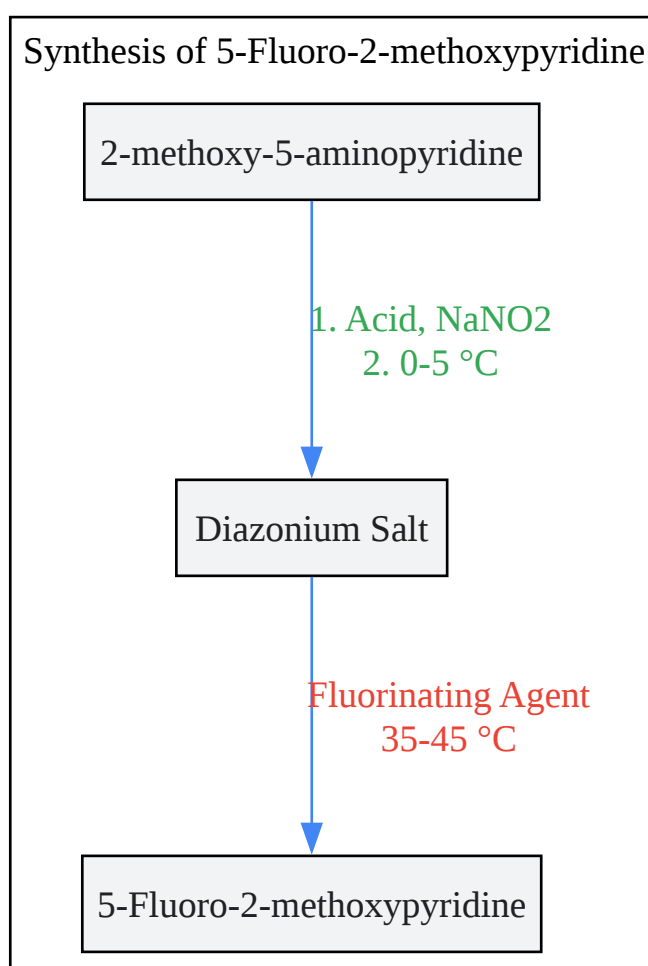
#### Materials:

- 2-methoxy-5-aminopyridine
- Hydrochloric acid (HCl) or other suitable acid
- Sodium nitrite ( $\text{NaNO}_2$ )
- Fluorinating agent (e.g.,  $\text{HBF}_4$ )
- Appropriate solvents

#### Procedure:

- Dissolve 2-methoxy-5-aminopyridine in an acidic solution and cool the mixture to 0-5 °C.[\[5\]](#)
- Slowly add a solution of sodium nitrite to the cooled mixture to form the diazonium salt intermediate.[\[5\]](#)

- Introduce the fluorinating reagent to the reaction mixture.
- Allow the reaction to warm to room temperature and then heat to 35-45 °C to complete the fluorination.[5]
- Work-up the reaction mixture by neutralization and extraction with an organic solvent.
- Purify the crude product by distillation or column chromatography to yield **5-Fluoro-2-methoxypyridine**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **5-Fluoro-2-methoxypyridine**.

## Key Reactions and Applications in Drug Discovery

**5-Fluoro-2-methoxypyridine** is a key intermediate in the synthesis of numerous pharmaceutically active compounds, particularly kinase inhibitors used in targeted cancer therapy. Its utility is showcased in its application to palladium-catalyzed cross-coupling reactions.

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. **5-Fluoro-2-methoxypyridine** can be functionalized through this reaction, though it often requires conversion to a boronic acid or ester derivative first. Alternatively, halogenated derivatives of **5-fluoro-2-methoxypyridine** can be coupled with various boronic acids.

Experimental Protocol: General Suzuki-Miyaura Coupling of a Halogenated **5-Fluoro-2-methoxypyridine** Derivative

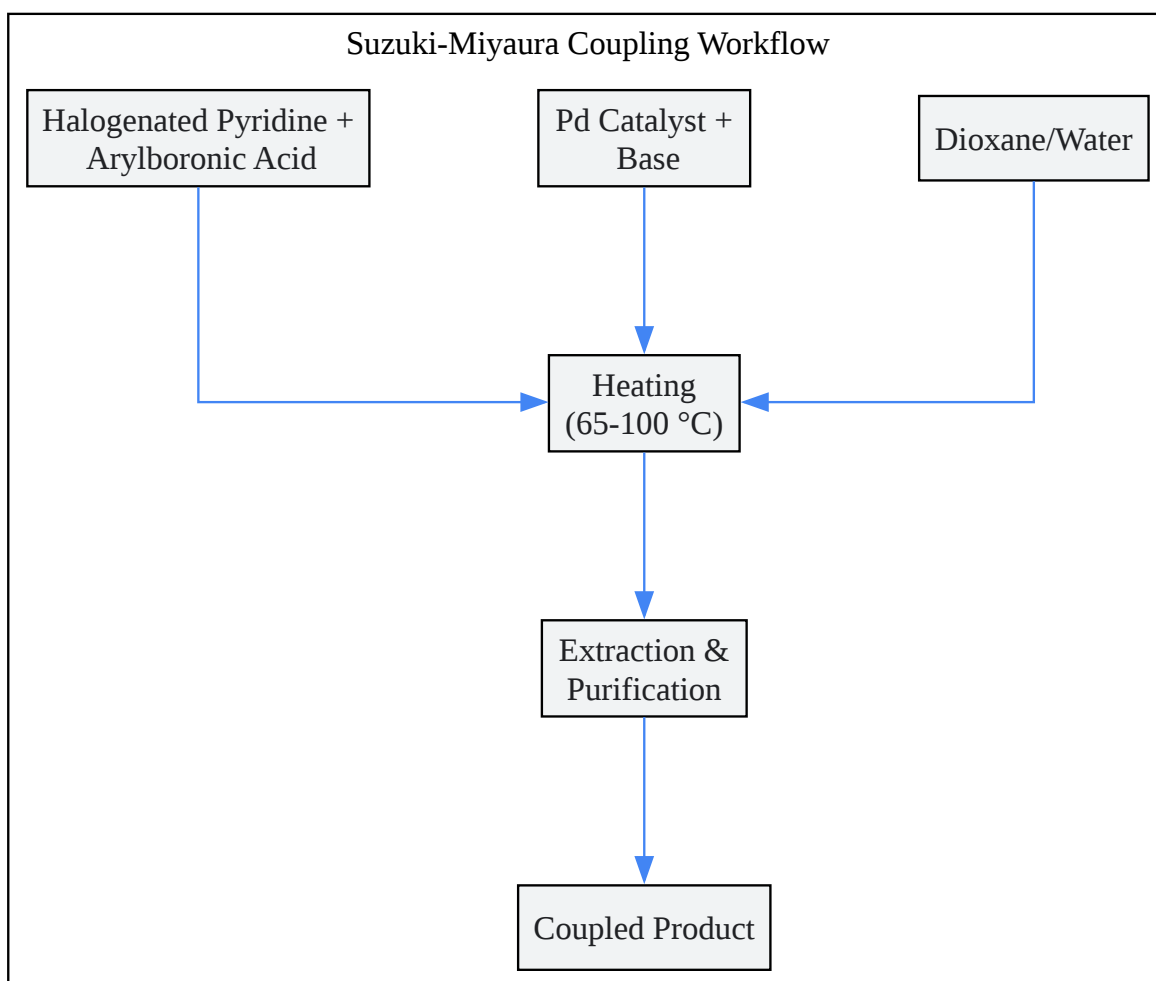
Materials:

- Halogenated **5-fluoro-2-methoxypyridine** derivative (e.g., 3-chloro-**5-fluoro-2-methoxypyridine**)
- Arylboronic acid
- Palladium catalyst (e.g., Pd(dppf)Cl<sub>2</sub>)
- Base (e.g., Na<sub>3</sub>PO<sub>4</sub>)
- Solvent (e.g., Dioxane/Water)

Procedure:

- In a reaction vessel, combine the halogenated **5-fluoro-2-methoxypyridine** derivative (1 equiv.), the arylboronic acid (1.5 equiv.), palladium catalyst (0.03 equiv.), and base (3 equiv.).  
[6]
- Add the degassed solvent system (e.g., dioxane and water).[6]
- Heat the reaction mixture under an inert atmosphere at a temperature ranging from 65 to 100 °C.[6]

- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the product by column chromatography.



[Click to download full resolution via product page](#)

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. Halogenated derivatives of **5-fluoro-2-methoxypyridine** can be coupled with a variety of amines using this methodology.

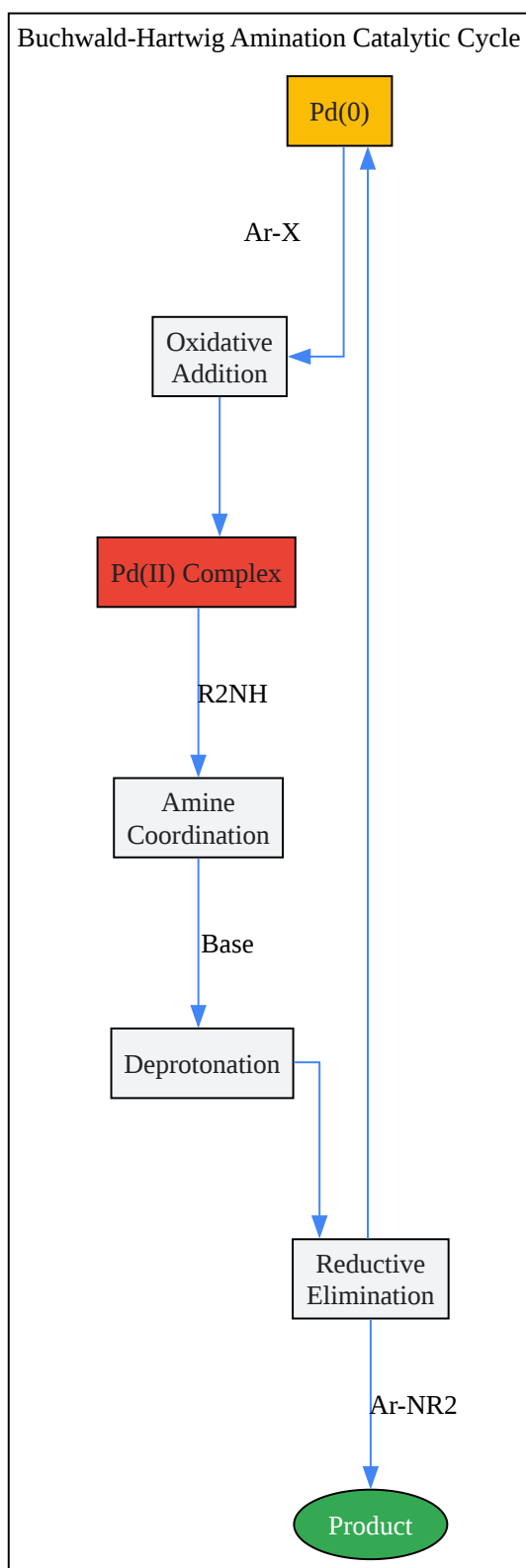
#### Experimental Protocol: General Buchwald-Hartwig Amination

##### Materials:

- Aryl halide or triflate (e.g., a derivative of **5-fluoro-2-methoxypyridine**)
- Primary or secondary amine
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>)
- Phosphine ligand (e.g., BINAP)
- Strong base (e.g., NaOt-Bu)
- Anhydrous solvent (e.g., Toluene)

##### Procedure:

- To a reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.<sup>[7]</sup>
- Add the aryl halide/triflate and the amine to the vessel.
- Add the anhydrous solvent and heat the mixture, typically between 25 °C and 100 °C.<sup>[7]</sup>
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- After cooling, quench the reaction and perform an aqueous workup.
- Extract the product with an organic solvent, dry, and purify by chromatography.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.



## Application in the Synthesis of Kinase Inhibitors

**5-Fluoro-2-methoxypyridine** and its derivatives are instrumental in the synthesis of several targeted cancer therapies.

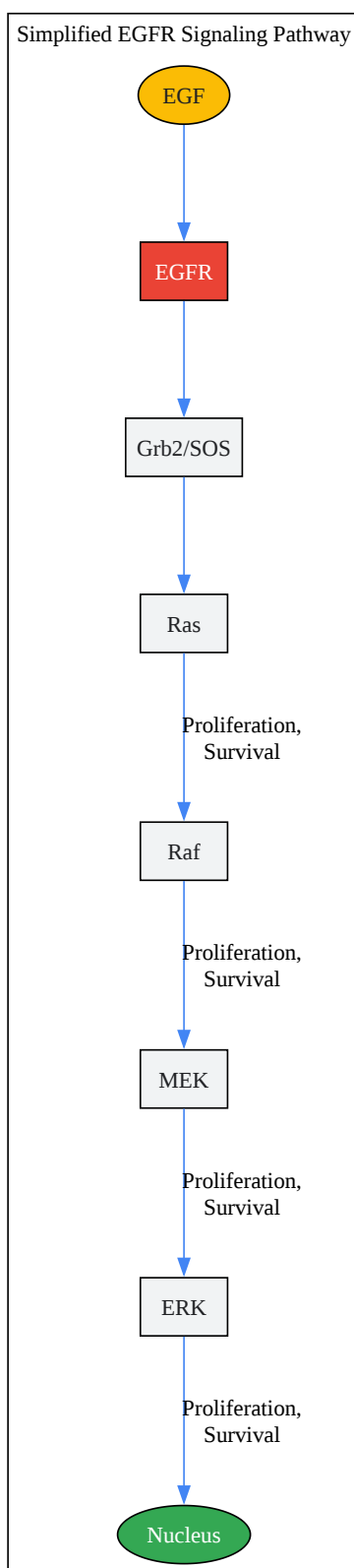
Osimertinib (AZD9291): A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, osimertinib is used to treat non-small cell lung cancer with specific EGFR mutations. The synthesis of osimertinib involves the coupling of a pyrimidine core with a substituted aniline, which can be derived from 4-fluoro-2-methoxyaniline, a close analog of the title compound.[\[8\]](#)[\[9\]](#)

Crizotinib: This is an anaplastic lymphoma kinase (ALK) and c-MET inhibitor. While direct synthesis from **5-fluoro-2-methoxypyridine** is not the primary route, structurally similar fluorinated pyridine moieties are key components of the final drug, highlighting the importance of this class of building blocks in accessing such complex molecules.[\[10\]](#)

## Associated Signaling Pathways

The therapeutic efficacy of kinase inhibitors derived from **5-fluoro-2-methoxypyridine** stems from their ability to modulate specific cellular signaling pathways that are often dysregulated in cancer.

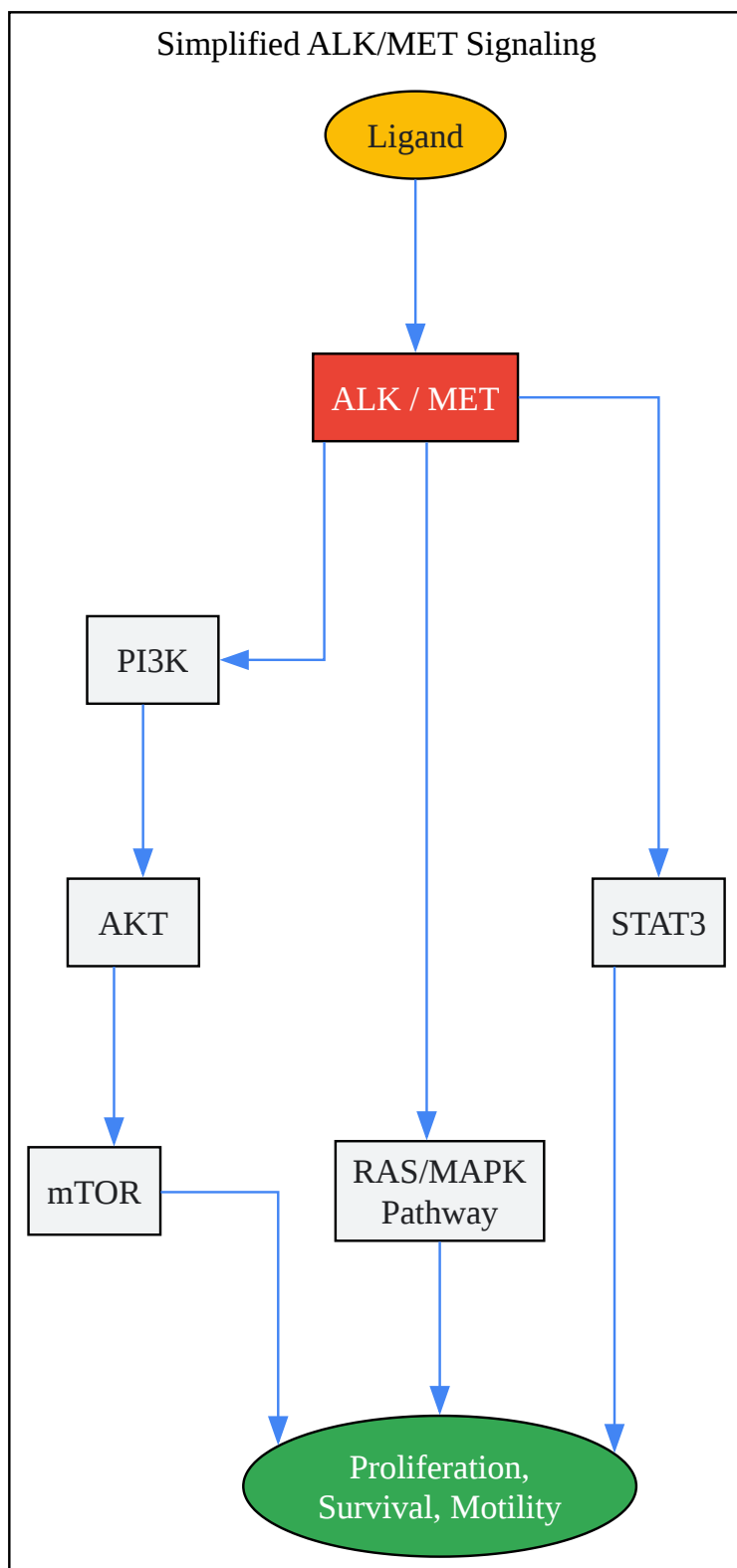
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) pathway is crucial for cell growth, proliferation, and survival.[\[11\]](#) In many cancers, EGFR is overactive, leading to uncontrolled cell division. Osimertinib targets mutated forms of EGFR, inhibiting its downstream signaling.



[Click to download full resolution via product page](#)

Caption: Simplified representation of the EGFR signaling cascade.

ALK and MET Signaling Pathways: The ALK and MET receptor tyrosine kinases are involved in cell growth, survival, and migration.[7][12] Chromosomal rearrangements leading to constitutively active ALK fusion proteins or amplification/mutation of MET are oncogenic drivers in various cancers. Crizotinib effectively inhibits these kinases, blocking their downstream signaling cascades.



[Click to download full resolution via product page](#)

Caption: Overview of key downstream pathways of ALK and MET.

## Conclusion

**5-Fluoro-2-methoxypyridine** stands out as a highly valuable and versatile building block in contemporary organic synthesis. Its unique substitution pattern provides a scaffold that can be readily elaborated through a variety of modern synthetic methodologies to generate a diverse array of complex molecules. The successful application of this compound and its derivatives in the synthesis of potent kinase inhibitors for cancer therapy underscores its significance in drug discovery and development. The detailed information and protocols provided in this guide aim to facilitate its broader application by researchers and scientists in their pursuit of novel chemical entities with significant biological and material properties.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Fluoro-2-methoxypyridine | C<sub>6</sub>H<sub>6</sub>FNO | CID 2783175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Fluoro-2-methoxypyridine | C<sub>6</sub>H<sub>6</sub>FNO | CID 338458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-3-fluoro-2-methoxypyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Osimertinib Mesylate [cjph.com.cn]
- 10. medkoo.com [medkoo.com]

- 11. [spectrabase.com](https://spectrabase.com) [[spectrabase.com](https://spectrabase.com)]
- 12. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
- To cite this document: BenchChem. [5-Fluoro-2-methoxypyridine: A Versatile Building Block in Modern Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304894#5-fluoro-2-methoxypyridine-as-a-chemical-building-block>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)